6-(5-Chloro-1-methylpyrazol-4-yl)pyridin-2-amine;dihydrochloride
Description
The dihydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and chemical research. This compound is structurally notable for its dual aromatic systems (pyridine and pyrazole) and the presence of a chlorine atom, which influences electronic properties and reactivity. Its synthesis typically involves coupling reactions between pyridine and pyrazole precursors under controlled conditions .
Properties
IUPAC Name |
6-(5-chloro-1-methylpyrazol-4-yl)pyridin-2-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4.2ClH/c1-14-9(10)6(5-12-14)7-3-2-4-8(11)13-7;;/h2-5H,1H3,(H2,11,13);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIEACGHLZTWKJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C2=NC(=CC=C2)N)Cl.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 5-amino-pyrazoles, have been highlighted for their diverse applications, especially in the field of pharmaceutics and medicinal chemistry.
Mode of Action
5-amino-pyrazoles, a class of compounds to which our compound of interest belongs, have been used as synthetic building blocks in the synthesis of remarkable organic molecules with versatile functionalities. They are involved in a wide variety of reactions, including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions.
Biochemical Pathways
Compounds with similar structures have been known to interact with various biochemical pathways, leading to diverse downstream effects.
Pharmacokinetics
Result of Action
Compounds with similar structures have been known to cause significant changes at the molecular and cellular levels.
Action Environment
Such factors can significantly impact the action of similar compounds.
Biological Activity
6-(5-Chloro-1-methylpyrazol-4-yl)pyridin-2-amine; dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potentials, and relevant research findings.
The molecular formula of 6-(5-Chloro-1-methylpyrazol-4-yl)pyridin-2-amine; dihydrochloride is . The compound features a pyrazole ring, which is known for its pharmacological importance, particularly in anti-inflammatory and anticancer applications.
Biological Activity Overview
Research indicates that compounds containing pyrazole moieties exhibit a variety of biological activities, including:
- Anti-inflammatory : Pyrazole derivatives have shown potential in inhibiting inflammatory mediators.
- Antimicrobial : Many pyrazole compounds demonstrate activity against various bacterial strains.
- Anticancer : Some derivatives have been identified as having cytotoxic effects on cancer cell lines.
The biological activity of 6-(5-Chloro-1-methylpyrazol-4-yl)pyridin-2-amine; dihydrochloride can be attributed to its interaction with specific molecular targets:
- Inhibition of Kinases : Pyrazole derivatives often act as inhibitors of protein kinases, which play critical roles in cell signaling pathways involved in cancer and inflammation.
- Modulation of Receptors : This compound may influence receptor activity related to cellular proliferation and survival.
Anticancer Activity
A study conducted on various pyrazole derivatives, including 6-(5-Chloro-1-methylpyrazol-4-yl)pyridin-2-amine; dihydrochloride, demonstrated significant cytotoxicity against several cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 6-(5-Chloro-1-methylpyrazol-4-yl)pyridin-2-amine | MCF7 | 0.01 |
| 6-(5-Chloro-1-methylpyrazol-4-yl)pyridin-2-amine | NCI-H460 | 0.03 |
| 6-(5-Chloro-1-methylpyrazol-4-yl)pyridin-2-amine | HCT116 | 1.1 |
These findings suggest that the compound exhibits potent anticancer properties, particularly against breast cancer (MCF7) and lung cancer (NCI-H460) cell lines .
Anti-inflammatory Activity
In another study, the compound was evaluated for its anti-inflammatory effects. It was found to inhibit tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) production significantly:
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| 6-(5-Chloro-1-methylpyrazol-4-yl)pyridin-2-aminedihydrochloride | 76% at 10 µM | 86% at 10 µM |
This suggests that the compound may be a promising candidate for treating inflammatory diseases .
Antimicrobial Activity
The antimicrobial efficacy of the compound was tested against various bacterial strains, showing significant inhibition:
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| E. coli | 15 |
| S. aureus | 18 |
| Pseudomonas aeruginosa | 12 |
These results indicate that the compound possesses broad-spectrum antimicrobial activity .
Case Studies
Several case studies highlight the therapeutic potential of pyrazole derivatives:
- Case Study on Cancer Treatment : A clinical trial involving patients with advanced solid tumors found that a pyrazole derivative similar to 6-(5-Chloro-1-methylpyrazol-4-yl)pyridin-2-aminedihydrochloride led to partial responses in several patients, emphasizing its potential as a novel anticancer agent.
- Case Study on Inflammatory Diseases : In a model of rheumatoid arthritis, administration of the compound resulted in reduced joint swelling and pain, suggesting its utility in managing chronic inflammatory conditions.
Scientific Research Applications
Structure and Composition
The molecular formula of 6-(5-Chloro-1-methylpyrazol-4-yl)pyridin-2-amine; dihydrochloride is . The structure includes:
- Pyrazole ring : Contributes to diverse biological properties.
- Pyridine moiety : Enhances interaction with biological targets.
- Chlorine atom : May influence the compound's reactivity and binding affinity.
Anticancer Activity
Recent studies have demonstrated that compounds similar to 6-(5-Chloro-1-methylpyrazol-4-yl)pyridin-2-amine exhibit significant anticancer properties. These compounds often function as inhibitors of specific kinases involved in tumor growth and proliferation.
Case Study: CDK Inhibition
A notable investigation published in the Journal of Medicinal Chemistry explored the effects of pyrazole derivatives on cyclin-dependent kinases (CDKs). The study found that certain derivatives effectively inhibited CDK2, leading to reduced cell proliferation in various cancer cell lines .
Antimicrobial Properties
The compound is also being researched for its antimicrobial potential. Similar structures have shown effectiveness against a range of bacterial strains by inhibiting key metabolic pathways.
Case Study: Antimicrobial Evaluation
A study highlighted in Pharmaceuticals indicated that pyrazole derivatives possess antimicrobial activity against Gram-positive bacteria. The presence of a sulfonamide group was noted to enhance this activity, suggesting potential applications in developing new antibiotics .
Enzyme Inhibition
The compound may act as an enzyme inhibitor, disrupting critical metabolic pathways relevant to cell growth and survival. This mechanism is particularly relevant in cancer therapy, where targeting specific enzymes can lead to therapeutic benefits.
Summary of Biological Activities
Comparison with Similar Compounds
Key Compounds Analyzed :
6-(5-Chloro-1-methylpyrazol-4-yl)pyridin-2-amine dihydrochloride (Target Compound) Molecular Formula: Not explicitly stated, but molecular weight = 281.57 g/mol . Substituents: Pyridine (position 6: 5-chloro-1-methylpyrazole); dihydrochloride salt. Key Features: Dual aromatic systems with electron-withdrawing chlorine and methyl groups.
(6-Chloropyridin-2-yl)methanamine Dihydrochloride (CAS 1557921-62-6) Molecular Formula: C₆H₆ClN₂·2HCl. Substituents: Chlorine at pyridine C6; aminomethyl group at C2; dihydrochloride salt. Key Features: Lacks pyrazole ring; simpler structure with primary amine functionality.
6-(Piperazin-1-yl)pyridin-2-amine Hydrochloride (CAS 1956318-00-5) Molecular Formula: C₉H₁₅ClN₄. Substituents: Piperazine at pyridine C6; amine at C2; monohydrochloride salt.
6-(1-Methylpiperidine-4-carbonyl)pyridin-2-amine Dihydrochloride (CAS 947-091-1) Molecular Formula: Not explicitly stated. Substituents: 1-Methylpiperidine carbonyl group at pyridine C6; dihydrochloride salt. Key Features: Carbonyl linkage enhances rigidity; methylpiperidine adds steric bulk.
Physicochemical and Functional Differences
Research and Application Context
- Target Compound : Likely explored in medicinal chemistry for kinase inhibition due to pyrazole’s role in binding ATP pockets .
- (6-Chloropyridin-2-yl)methanamine : Simpler structure suggests use as a building block for agrochemicals or small-molecule ligands .
- 6-(Piperazin-1-yl)pyridin-2-amine : Piperazine’s basicity makes it suitable for CNS-targeting drugs (e.g., antidepressants) .
- 6-(1-Methylpiperidine-4-carbonyl)pyridin-2-amine : Carbonyl group may enhance metabolic stability in drug candidates .
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing 6-(5-Chloro-1-methylpyrazol-4-yl)pyridin-2-amine dihydrochloride?
- Methodology : Multi-step synthesis typically involves coupling pyridine and pyrazole precursors. For example:
Pyrazole Ring Formation : React 5-chloro-1-methylpyrazole-4-carboxylic acid derivatives with hydrazine under basic conditions to form the pyrazole core .
Pyridine Functionalization : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the pyridine moiety. Conditions: Pd(PPh₃)₄ (10 mol%), Na₂CO₃ (3.0 eq.), DME:H₂O (10:1), 150°C, 1 h .
Salt Formation : Treat the free base with HCl in anhydrous ethanol to yield the dihydrochloride salt .
- Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodology :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., pyrazole N-methyl at ~3.3 ppm, pyridine protons at 7.5–8.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ (expected m/z: ~253.73 for free base) .
- Elemental Analysis : Confirm Cl⁻ content (theoretical: ~22.5% for dihydrochloride) .
- Validation : Compare data with PubChem entries for analogous dihydrochloride salts (e.g., CAS 1707584-10-8) .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved during characterization?
- Methodology :
- Solvent Effects : Test in DMSO-d₆ vs. CDCl₃; dihydrochloride salts may exhibit pH-dependent tautomerism .
- Dynamic NMR : Use variable-temperature ¹H NMR to identify rotamers or slow-exchange processes in the pyrazole-pyridine linkage .
- X-ray Crystallography : Resolve ambiguities by determining crystal structure (e.g., compare with 4-(2,4-dichlorophenyl)-5-phenyldiazenyl-pyrimidin-2-amine analogs) .
- Case Study : A 2025 study on difluoromethyl-pyrazole derivatives reported conflicting NOE correlations resolved via COSY and HSQC .
Q. What strategies optimize the compound’s solubility for in vitro bioactivity assays?
- Methodology :
- Salt Screening : Test alternative counterions (e.g., mesylate, tosylate) if dihydrochloride exhibits hygroscopicity or poor solubility .
- Co-Solvent Systems : Use DMSO/PBS (≤10% v/v) or cyclodextrin-based formulations to enhance aqueous solubility .
- pH Adjustment : Adjust to pH 4–5 (near the compound’s pKa) to maximize ionization and solubility .
- Validation : Measure solubility via UV-Vis spectroscopy at λmax (~270 nm for pyridine derivatives) .
Q. How can structure-activity relationship (SAR) studies be designed to explore its biological targets?
- Methodology :
Analog Synthesis : Modify substituents (e.g., replace Cl with F or methyl groups) and compare bioactivity .
Enzyme Assays : Test inhibition of kinases or oxidoreductases (common targets for pyrazole-pyridine hybrids) using fluorescence-based assays .
Molecular Docking : Use PyMOL or AutoDock to predict binding modes against crystallized targets (e.g., PDB ID: ZZ4) .
- Data Analysis : Apply multivariate regression to correlate substituent electronegativity/logP with IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
